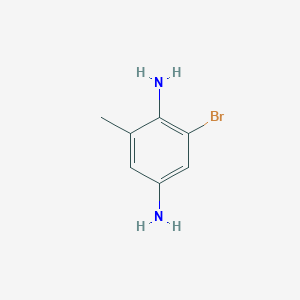

2-Bromo-6-methylbenzene-1,4-diamine

Beschreibung

2-Bromo-6-methylbenzene-1,4-diamine is a substituted aromatic diamine featuring a bromine atom at position 2 and a methyl group at position 6 on the benzene ring, with amine groups at positions 1 and 4. The compound’s bromine and methyl substituents likely influence its electronic properties, steric effects, and reactivity, making it relevant for applications in materials science or pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

2-bromo-6-methylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZINCHZFMLNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylbenzene-1,4-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Nitration: Benzene is first nitrated to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Bromination: Bromine is introduced at the desired position through electrophilic aromatic substitution.

Methylation: Finally, a methyl group is added using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-methylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

Industry: It is utilized in the production of dyes, polymers, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methylbenzene-1,4-diamine involves its interaction with molecular targets and pathways in biological systems. The amino groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The bromine atom and methyl group may also influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine

Key differences include:

- Steric Hindrance : The bulky methyl groups on the amines may reduce nucleophilicity and hinder participation in coupling or condensation reactions compared to the primary amines in 2-bromo-6-methylbenzene-1,4-diamine.

- Solubility : Increased hydrophobicity due to methyl groups could lower solubility in polar solvents, whereas the unmodified diamine might exhibit better aqueous compatibility.

- Applications : The tetramethylated variant is cited in patents for specialized manufacturing, suggesting tailored reactivity for specific synthetic routes .

Positional Isomerism: 4-Bromo-1,2-diaminobenzene

This isomer (CAS 1575-37-7) shifts the bromine to position 4 and amines to positions 1 and 2. Structural differences lead to:

- Electronic Effects : The altered positions of bromine (a strong electron-withdrawing group) and amines may redistribute electron density, affecting electrophilic substitution patterns.

- Thermal Stability : Positional isomerism can alter melting points and crystallinity, though specific data are unavailable .

Bromine/Methyl Substitution Variations: 2,5-Dibromobenzene-1,4-diamine (CAS 586-77-6)

- Reactivity : Additional bromine atoms may facilitate further functionalization (e.g., Suzuki couplings), whereas the single bromine in this compound offers selectivity in derivatization .

Methyl Group Positioning: 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 66584-32-5)

- Steric vs.

Research Findings and Implications

DNA Intercalation Potential

The target compound’s aromaticity and amine groups could enable weak intercalation, though its non-planar benzene ring may reduce efficacy compared to fused heterocycles like IC2 or IC5 .

Data Table: Structural and Functional Comparison

Biologische Aktivität

2-Bromo-6-methylbenzene-1,4-diamine (BMBD) is an aromatic diamine characterized by a bromine atom at the second position and amine groups at the para positions of a methyl-substituted benzene ring. This structural configuration endows BMBD with unique electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

BMBD is a white crystalline solid that can be synthesized through various methods, including the reductive dimerization of 2-bromo-6-nitroaniline using zinc and hydrochloric acid. The reaction can be summarized as follows:

This compound's structure allows it to engage in various chemical reactions, including substitution and cyclization reactions, which are essential for its application in drug development and polymer synthesis .

Biological Activity

BMBD has shown promising biological activities that warrant further investigation. Key areas of biological activity include:

- Antimicrobial Properties : Studies suggest that BMBD exhibits significant antimicrobial activity against various bacterial strains. This property is particularly relevant for developing new antibiotics in response to increasing antibiotic resistance.

- Anticancer Activity : Preliminary research indicates that BMBD may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to inhibit specific cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : Similar to other brominated aromatic compounds, BMBD may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This mechanism could lead to decreased production of pro-inflammatory mediators such as prostaglandins.

The biological activity of BMBD can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : BMBD has been shown to inhibit enzymes involved in key metabolic pathways. For instance, it may interact with monoamine oxidase (MAO) and D-amino acid oxidase (DAAO), which are crucial for neurotransmitter metabolism and oxidative stress regulation.

- Cellular Signaling Pathways : The compound influences cellular signaling pathways that regulate cell proliferation and apoptosis. Its effects on gene expression further support its potential as a therapeutic agent against cancer.

Case Studies

Recent studies have explored the pharmacological potential of BMBD:

-

Antimicrobial Efficacy Study :

- A study evaluated BMBD's effectiveness against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.

-

Cytotoxicity Assay :

- In vitro assays on human cancer cell lines revealed that BMBD reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction through caspase activation.

-

Inflammation Model :

- In animal models of inflammation, administration of BMBD significantly reduced paw edema compared to control groups, indicating its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.